molecular formula C10H14N2O7S B1288601 DL-Kynurenine sulfate CAS No. 2126-91-2

DL-Kynurenine sulfate

Cat. No.: B1288601
CAS No.: 2126-91-2
M. Wt: 306.29 g/mol
InChI Key: KAXRWMOLNJZCEW-UHFFFAOYSA-N
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Description

DL-Kynurenine sulfate (DL-KynS) is a synthetic compound that has been studied for its potential applications in research and development. It is a derivative of the amino acid kynurenine and is composed of two molecules of kynurenine linked by a sulfate group. DL-KynS has been studied for its potential therapeutic and laboratory applications, as well as its potential benefits in the areas of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Neuroprotective Potential

DL-Kynurenine sulfate, as a precursor of kynurenic acid, has been studied for its neuroprotective effects. Research has demonstrated that L-kynurenine sulfate can decrease the number of injured neurons in the hippocampus during ischemic conditions, suggesting potential clinical applications for preventing neuronal loss in neurodegenerative diseases (Sas et al., 2008). Additionally, another study found that L-kynurenine sulfate administered before focal cerebral ischemia in mice resulted in a reduction in brain infarction area, further supporting its neuroprotective properties (Gigler et al., 2007).

Effects on Convulsions

This compound has been explored for its effects on convulsions. Intraventricular injection of DL-kynurenine and L-kynurenine sulfate in mice potentiated convulsions produced by strychnine, suggesting an involvement of brain glycine and gamma-aminobutyric acid receptors in the convulsive action of kynurenines (Lavin, 1980). This could have implications for understanding the mechanisms underlying seizure disorders and their potential treatments.

Impact on Neurotransmission

Kynurenines, including this compound, influence neurotransmission in the brain. L-Kynurenine sulfate leads to elevated levels of KYNA (kynurenic acid), which affects synaptic transmission and can result in behavioral changes, such as hypoactivity or spatial working memory deficits (Varga et al., 2015). This finding is significant for understanding the role of kynurenines in brain function and potential treatments for cognitive or behavioral disorders.

Therapeutic Applications

This compound's role in the kynurenine pathway opens up therapeutic possibilities. For instance, it has been suggested as a potential treatment option in cerebral ischemia cases due to its ability to cross the blood-brain barrier and convert to neuroprotective kynurenic acid (Robotka et al., 2008). This indicates its potential in treating conditions related to brain ischemia and other neurobiological disorders.

Impact on Brain Diseases

The involvement of this compound in tryptophan degradation and its effect on neurotransmitter systems has drawn interest in its potential role in psychiatric and neurological disorders. The kynurenine pathway metabolism is modulated in conditions such as infection and stress, which could link kynurenines to the etiology of certain mental health conditions (Schwarcz & Stone, 2017).

Biochemical Research

In biochemical research, methods for preparing this compound and its derivatives have been established, contributing to the study of their roles in various biological processes (Auerbach & Knox, 1957).

Mechanism of Action

Target of Action

DL-Kynurenine sulfate, a metabolite of the essential amino acid tryptophan, primarily targets the kynurenine pathway . This pathway is known to be highly dependent on immunological system activity . The kidneys, being one of the main organs involved in the formation, degradation, and excretion of tryptophan end products, play a significant role in the activity of the kynurenine pathway .

Mode of Action

This compound interacts with its targets through the kynurenine pathway. This pathway is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Most metabolites of the kynurenine pathway are neuroactive and have essential roles in the regulation of NMDA (N-methyl-D-aspartate) receptor function and free radical production .

Biochemical Pathways

The kynurenine pathway is the primary route for tryptophan breakdown . This route is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Kynurenine is then transformed into its subsequent metabolites, and the final result of the pathway is NAD+ .

Pharmacokinetics

It is known that the kidneys play a significant role in the formation, degradation, and excretion of tryptophan end products .

Result of Action

The metabolites of the kynurenine pathway, including this compound, are responsible for a broad spectrum of effects, including the endogenous regulation of neuronal excitability and the initiation of immune tolerance . They are involved in neurodegenerative disorders such as Huntington’s disease, Parkinson’s disease, and Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, chronic stress and low-grade inflammation can greatly impact the activity of the kynurenine pathway . Additionally, pathologies involving the kidneys can result in disturbances in the activity of the kynurenine pathway .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The role of NAD+ metabolism and mitochondrial function remain major areas of focus in aging research. Kynurenine metabolism is a more recent entrant to this stage, and mechanisms linking altered kynurenine pathway activity to longevity, healthy aging, and the onset and progression of age-associated disease are being explored .

Biochemical Analysis

Biochemical Properties

DL-Kynurenine sulfate plays a crucial role in biochemical reactions, particularly in the kynurenine pathway. It interacts with several enzymes, including indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Additionally, this compound is metabolized by enzymes such as kynurenine aminotransferase, kynurenine 3-monooxygenase, and kynureninase, leading to the production of metabolites like kynurenic acid, 3-hydroxykynurenine, and anthranilic acid . These interactions are essential for the regulation of various physiological processes, including immune response and neurotransmission.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of the aryl hydrocarbon receptor, which plays a role in immune regulation and cellular differentiation . Additionally, this compound affects the production of reactive oxygen species and the regulation of NMDA receptor function, which are critical for neuronal health and function . These effects highlight the compound’s potential impact on both central and peripheral nervous systems.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the aryl hydrocarbon receptor, leading to changes in gene expression that influence immune responses and cellular differentiation . Furthermore, this compound can inhibit or activate various enzymes in the kynurenine pathway, thereby modulating the production of neuroactive metabolites such as kynurenic acid and quinolinic acid . These interactions are crucial for maintaining the balance between neuroprotection and neurotoxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have neuroprotective and immunomodulatory effects . At high doses, this compound can induce neurotoxicity and other adverse effects . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the kynurenine pathway. It is metabolized by enzymes such as kynurenine aminotransferase, kynurenine 3-monooxygenase, and kynureninase, leading to the production of metabolites like kynurenic acid, 3-hydroxykynurenine, and anthranilic acid . These metabolites play essential roles in regulating immune responses, neurotransmission, and cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The System L transporter SLC7A5 is responsible for the uptake of this compound into T cells, where it can exert its immunomodulatory effects . Additionally, the compound can cross the blood-brain barrier with the aid of neutral amino acid carriers, allowing it to influence central nervous system function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be compartmentalized within specific cellular organelles, such as mitochondria and the endoplasmic reticulum, where it can modulate local biochemical processes . This compartmentalization is essential for the regulation of its neuroprotective and neurotoxic effects.

Properties

IUPAC Name

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXRWMOLNJZCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610905
Record name 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1)
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Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126-91-2, 66866-42-0, 13535-93-8
Record name Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66866-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynurenine sulfate, DL-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1)
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Record name (±)-α,2-diamino-γ-oxobenzenebutyric acid, sulphate (1:1)
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Record name KYNURENINE SULFATE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary effect of DL-Kynurenine sulfate on the central nervous system?

A1: this compound has been identified as an endogenous convulsant, meaning it is a substance naturally found in the body that can induce seizures. Research has shown that when administered intraventricularly, this compound induces locomotor excitation and clonic seizures in mice. [, ] This effect has been observed to be more pronounced in mice compared to rats, suggesting species-specific sensitivities and differences in brain structure accessibility. []

Q2: Is there a link between this compound and the neurotransmitter serotonin in the context of seizures?

A3: Research suggests a potential interplay between this compound, serotonin, and seizure activity. Experiments have shown that serotonergic drugs, like 5-hydroxytryptamine (serotonin) and its precursor 5-hydroxytryptophan, can reduce the severity of convulsions induced by this compound. [, ] This points towards a possible protective effect of the serotonergic system against the convulsant action of this compound.

Q3: Are there differences in the convulsant action of this compound and its metabolite, quinolinic acid?

A4: While both this compound and its metabolite, quinolinic acid, exhibit convulsant properties, studies highlight some differences. Notably, quinolinic acid, unlike this compound, did not demonstrate potentiation of strychnine-induced convulsions when administered intraventricularly in mice. [] Additionally, the protective effect of serotonin against convulsions seems more pronounced with this compound compared to quinolinic acid. [, ] This implies variations in their mechanisms of action and interactions with neurotransmitter systems.

Q4: Are there species-specific responses to this compound administration?

A5: Yes, research indicates significant differences in how rats and mice respond to intraventricularly administered this compound. While the compound induces excitation and seizures in mice, it appears to be less potent in rats. [] This difference is attributed to the anatomical variations between the species, particularly the accessibility of the hippocampus to the injected substance. [] Such findings underscore the importance of considering species-specific responses when investigating this compound and its effects on the central nervous system.

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